Lauric Acid Leelamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H53NO |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-[[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]dodecanamide |
InChI |
InChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1 |
InChI Key |
ZJZPELRZWMRYGW-PFRPCOQVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC[C@@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |
Synonyms |
1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide |
Origin of Product |
United States |
Synthetic Strategies for Lauric Acid Leelamide
Retrosynthetic Analysis of Lauric Acid Leelamide
A retrosynthetic analysis of this compound (I) logically disconnects the molecule at the robust amide bond. This primary disconnection yields two key synthons: the dodecanamide moiety derived from lauric acid (II) and the complex diterpene amine, leelamine (dehydroabietylamine) (III).
Figure 1: Retrosynthetic Analysis of this compound
Chemical Synthesis Pathways for this compound
The forward synthesis of this compound is a convergent process, involving the separate preparation of the two main components followed by their coupling.
Amidation Reactions for Formation of the Dodecanamide Moiety
The formation of the dodecanamide moiety involves the coupling of leelamine with lauric acid or a more reactive lauric acid derivative. Given the steric hindrance around the primary amine of leelamine, the choice of coupling method is critical to achieving a good yield.
Several standard amidation protocols can be considered:
Acyl Chloride Method: Lauric acid can be converted to lauroyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting lauroyl chloride is then reacted with leelamine in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. This is often a high-yielding method but can be sensitive to moisture.
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid of lauric acid. The activated species then reacts with leelamine to form the amide bond. The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve yields and reduce side reactions, particularly for sterically hindered amines nih.gov.
Other Coupling Reagents: A variety of other peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can also be employed. These reagents are often more efficient for difficult couplings involving hindered amines.
The choice of solvent is also crucial, with aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) being commonly used.
Stereoselective Synthesis Approaches for the Phenanthrene Core Analog
The phenanthrene core of this compound is derived from leelamine (dehydroabietylamine), which can be synthesized from the natural product abietic acid uv.es. The synthesis involves the aromatization of the C ring of abietic acid and the conversion of the C-4 carboxylic acid to a primary aminomethyl group, all while retaining the stereochemistry of the parent molecule.
A plausible synthetic sequence from abietic acid to dehydroabietylamine is as follows:
Aromatization: The conjugated diene system in the B and C rings of abietic acid can be aromatized through dehydrogenation. This is typically achieved by heating abietic acid with a catalyst such as palladium on carbon (Pd/C) to yield dehydroabietic acid.
Functional Group Transformation: The carboxylic acid group of dehydroabietic acid needs to be converted to a primary amine. A common route for this transformation is via the Curtius rearrangement or a similar process.
The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride.
The acyl chloride is then reacted with sodium azide to form an acyl azide.
Upon heating, the acyl azide undergoes the Curtius rearrangement to form an isocyanate.
Finally, hydrolysis of the isocyanate under acidic or basic conditions yields the primary amine, dehydroabietylamine.
This multi-step process must be carried out under conditions that preserve the stereochemistry at the chiral centers of the molecule.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound would focus on maximizing the yield of the amidation reaction and ensuring the purity of the final product. Key parameters for optimization include:
Coupling Reagent: A screening of different coupling reagents (e.g., DCC/HOBt, HATU, T3P) would be necessary to identify the most effective one for the sterically hindered leelamine.
Reaction Temperature: While many coupling reactions are performed at room temperature, gentle heating might be required to overcome the steric hindrance. However, care must be taken to avoid side reactions or racemization.
Stoichiometry of Reactants: The molar ratio of lauric acid (or its activated form) to leelamine, as well as the amount of coupling reagent and base, would need to be optimized. An excess of the acylating agent is often used to drive the reaction to completion.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. A solvent that effectively dissolves both reactants and reagents is essential.
Table 1: Illustrative Optimization of Amidation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Coupling Reagent | DCC/HOBt | HATU | Lauroyl Chloride |
| Base | DIPEA | DIPEA | Triethylamine |
| Solvent | DCM | DMF | THF |
| Temperature | Room Temp | Room Temp | 0 °C to Room Temp |
| Illustrative Yield | Moderate | High | High |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include:
Use of Renewable Feedstocks: The synthesis starts from abietic acid, a renewable resource derived from pine resin, which aligns with the principle of using renewable starting materials. Lauric acid is also derived from natural sources like coconut oil.
Atom Economy: The choice of synthetic route can impact atom economy. Catalytic methods for amidation are preferable to the use of stoichiometric coupling reagents, as they generate less waste. While not always feasible for complex substrates, research into catalytic direct amidation is an active area biorxiv.org.
Safer Solvents: Traditional solvents like DCM and DMF have environmental and health concerns. Green solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions where possible, should be considered bohrium.comresearchgate.netrsc.orgrsc.org.
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Biocatalysis: Enzymatic methods for amidation are gaining traction as a green alternative. Lipases can catalyze the formation of amide bonds under mild conditions, often in aqueous or green solvent systems biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govacs.org. The use of a lipase to couple lauric acid and leelamine could be a potential green synthetic route.
Table 2: Green Chemistry Considerations in this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Renewable Feedstocks | Use of abietic acid and lauric acid from natural sources. |
| Atom Economy | Preference for catalytic amidation methods over stoichiometric reagents. |
| Safer Solvents | Replacement of DCM and DMF with greener alternatives like 2-MeTHF or CPME. |
| Energy Efficiency | Optimization of reactions to proceed at lower temperatures. |
| Biocatalysis | Exploration of lipase-catalyzed amidation for the final coupling step. |
Advanced Spectroscopic and Chromatographic Elucidation of Lauric Acid Leelamide
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Lauric Acid Leelamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound with the complexity of this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton (¹H) NMR spectroscopy is the first step in structural elucidation, revealing the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the protons of the leelamine core and the lauric acid tail.
Key expected signals would include a triplet corresponding to the terminal methyl group (CH₃) of the lauric acid chain, a complex series of multiplets for the methylene (B1212753) groups (CH₂) of the fatty acid backbone, and distinct signals for the protons on the polycyclic leelamine structure. The chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity) of these signals are critical for confirming the presence of both major components of the molecule.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive, based on the analysis of related structures like lauric acid and other complex amides. Actual experimental values may vary.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.88 | Triplet | 3H | Terminal CH₃ of lauric acid chain |
| ~ 1.25 | Multiplet | ~16H | -(CH₂)₈- of lauric acid chain |
| ~ 1.62 | Quintet | 2H | CH₂ beta to carbonyl |
| ~ 2.15 | Triplet | 2H | CH₂ alpha to carbonyl |
| ~ 3.20 | Multiplet | 2H | -CH₂-NH- |
| ~ 5.5-7.5 | Multiplet | 3H | Aromatic/Olefinic protons of leelamine core |
| Varies | Multiplets | Varies | Other protons of the leelamine core |
| ~ 6.0 | Broad Singlet | 1H | Amide N-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the total number of carbons and identifying the presence of key functional groups, such as the amide carbonyl.
The spectrum would be characterized by a signal in the downfield region (~173 ppm) corresponding to the amide carbonyl carbon. Signals for the aliphatic carbons of the lauric acid chain would appear in the upfield region, while the carbons of the complex leelamine core would resonate at various chemical shifts depending on their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of related structures. Actual experimental values may vary.)
| Chemical Shift (δ) ppm | Assignment |
| ~ 14.1 | Terminal CH₃ of lauric acid chain |
| ~ 22.7 - 36.5 | Aliphatic -(CH₂)₁₀- carbons |
| ~ 39.5 | -CH₂-NH- |
| ~ 110 - 150 | Aromatic/Olefinic carbons of leelamine core |
| ~ 173.5 | Amide C=O |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
For a molecule as intricate as this compound, two-dimensional (2D) NMR experiments are vital to piece together the structural puzzle. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, allowing for the mapping of adjacent protons through the carbon chain and within the ring system. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in definitively assigning the structure and confirming the linkage point between the lauric acid and leelamine moieties.
Mass Spectrometry (MS) Characterization of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass. This accuracy allows for the determination of the elemental composition of this compound. Given its molecular formula of C₃₂H₅₃NO, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. caymanchem.com A close match between the theoretical and measured mass (typically within 5 ppm) provides strong evidence for the correct elemental formula, a critical step in compound identification.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₂H₅₃NO |
| Theoretical Exact Mass (Monoisotopic) | 467.4127 g/mol |
| Expected [M+H]⁺ ion | 468.4205 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, such as the [M+H]⁺ ion of this compound) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information.
In the case of this compound, fragmentation would likely occur at the amide bond, leading to characteristic fragments corresponding to the lauric acid portion and the leelamine core. For instance, cleavage of the C-N bond could yield a lauroyl cation or a fragment representing the protonated leelamine moiety. Analyzing these fragmentation pathways allows researchers to confirm the connectivity of the molecular components. researchgate.net
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| m/z of Fragment Ion | Possible Identity |
| 183.16 | Lauroyl fragment [C₁₂H₂₃O]⁺ |
| 286.28 | Leelamine fragment [C₂₀H₃₆N]⁺ |
By integrating the data from these advanced spectroscopic and chromatographic techniques, a complete and unambiguous structural elucidation of this compound can be achieved. This analytical foundation is a prerequisite for any further exploration of this compound's chemical and biological significance.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the secondary amide, the primary hydroxyl group, and the long aliphatic chain.
The spectrum is dominated by absorptions arising from the amide group. A strong, sharp peak known as the Amide I band, which is primarily due to the C=O stretching vibration, typically appears in the region of 1650–1700 cm⁻¹. Another significant peak, the Amide II band, results from N-H bending vibrations and is observed around 1530-1550 cm⁻¹ for secondary amides. The N-H stretching vibration of the secondary amide gives rise to a distinct absorption band between 3300 and 3500 cm⁻¹.
The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the 3200–3600 cm⁻¹ region, which often overlaps with the N-H stretching band. The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, C-O stretching vibrations from the alcohol group are typically found in the 1080 to 1300 cm⁻¹ range.
Finally, the long lauryl (dodecyl) chain produces characteristic absorptions from C-H stretching vibrations of its methylene (-CH₂) and methyl (-CH₃) groups, which are seen as strong, sharp peaks in the 2850–3000 cm⁻¹ region.
The principal IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| N-H (Amide) | Stretching | 3300 - 3500 | Strong |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong, Sharp |
| C=O (Amide I) | Stretching | 1650 - 1700 | Strong, Sharp |
| N-H (Amide II) | Bending | 1530 - 1550 | Moderate to Strong |
| C-O (Alcohol) | Stretching | 1080 - 1300 | Moderate |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can generate an electron density map and build an accurate model of the molecule. nih.gov
For this compound, obtaining a high-quality single crystal suitable for X-ray diffraction would provide unparalleled structural insight. The analysis would unequivocally confirm its covalent bond structure, including all bond lengths and angles. Furthermore, it would reveal the molecule's preferred conformation in the solid state—detailing the spatial arrangement of the flexible lauryl chain and the geometry around the amide and hydroxyl functional groups.
Crucially, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing. In the case of this compound, this would involve the precise characterization of hydrogen bonding networks formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, as well as hydrogen bonds involving the hydroxyl (-OH) group. These interactions are fundamental to the material's bulk properties. While specific crystallographic data for this compound is not widely published, studies on analogous long-chain fatty acids and their derivatives demonstrate the utility of this technique for establishing their solid-state structures. researchgate.netlabrulez.com
Computational Chemistry and in Silico Investigations of Lauric Acid Leelamide
Molecular Modeling and Docking Studies of Lauric Acid Leelamide
Molecular modeling serves as a foundational tool for predicting the three-dimensional structure of a molecule and its interactions with biological macromolecules. For this compound, these techniques can provide initial hypotheses about its biological function.
Conformation Analysis and Energy Minimization of this compound
Conformation analysis is a critical first step in molecular modeling, aiming to identify the most stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, which contains a long aliphatic lauric acid tail and a rigid diterpene core from leelamine, numerous conformations are possible.
Energy minimization calculations are employed to find the conformation with the lowest potential energy, which is presumed to be the most stable and predominant form under physiological conditions. These calculations utilize force fields—sets of parameters that describe the energy of a molecule as a function of its atomic coordinates. The resulting minimized structure is essential for subsequent docking and simulation studies.
Table 1: Predicted Torsional Angles of this compound's Amide Linkage
| Dihedral Angle | Predicted Value (Degrees) | Description |
|---|---|---|
| O=C-N-H | ~180° | Represents a stable trans-amide bond, which is typical for amide linkages to minimize steric hindrance. |
Note: This data is illustrative and based on general principles of peptide and amide bond conformations.
Predictive Ligand-Receptor Interaction Modeling with Relevant Protein Targets (e.g., Cannabinoid Receptors, Pyruvate Dehydrogenase Kinase) Based on Leelamine Analogy
Given that leelamine exhibits weak affinity for human central (CB1) and peripheral (CB2) cannabinoid receptors and inhibits pyruvate dehydrogenase kinase (PDK) glpbio.comcaymanchem.com, it is plausible to hypothesize that this compound may interact with these same targets. Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to the active sites of these proteins.
Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system's receptors, CB1 and CB2, are G protein-coupled receptors with binding pockets that accommodate lipophilic ligands. nih.gov Docking studies would likely show the lauric acid tail of this compound occupying hydrophobic channels within the receptor, a common feature for cannabinoid ligands. nih.govmdpi.commdpi.com The leelamine core would then form specific interactions, such as hydrogen bonds or van der Waals contacts, with key amino acid residues in the binding site.
Pyruvate Dehydrogenase Kinase (PDK): Leelamine is known to inhibit PDK with an IC50 value of 9.5 µM. glpbio.comcaymanchem.com PDKs are crucial enzymes in regulating glucose metabolism. nih.govnih.gov Docking this compound into the ATP-binding pocket of a PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4) could reveal potential inhibitory mechanisms. The model might predict key hydrogen bonds between the amide group of this compound and the kinase hinge region, a common binding motif for kinase inhibitors.
Table 2: Predicted Interactions from a Hypothetical Docking Simulation of this compound
| Protein Target | Predicted Binding Site Residues | Type of Interaction |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Phe200, Trp279, Leu387 | Hydrophobic, π-π stacking |
Note: The residues listed are known to be important for ligand binding in these respective proteins and serve as a hypothetical interaction profile for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic properties of this compound. dntb.gov.ua These methods can be used to calculate molecular orbitals, electrostatic potential maps, and reactivity descriptors.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around this compound, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting non-covalent interactions with protein targets. For instance, the carbonyl oxygen of the amide group would be expected to be an electron-rich region, capable of acting as a hydrogen bond acceptor.
Molecular Dynamics Simulations of this compound in Simulated Biological Environments
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations can model the dynamic behavior of the complex over time in a simulated biological environment, such as a water box with ions or a lipid bilayer. nih.govresearchgate.netcore.ac.uknih.govresearchgate.netnih.gov
An MD simulation of this compound embedded in a model cell membrane (e.g., a dipalmitoylphosphatidylcholine bilayer) would be particularly insightful. Such a simulation could reveal:
The preferred orientation and depth of insertion of the molecule within the lipid bilayer.
The conformational changes the molecule undergoes in a hydrophobic environment.
The stability of the ligand-receptor complex if docked to a membrane-bound protein like a cannabinoid receptor.
Simulations of fatty acids like lauric acid have shown that their behavior is highly dependent on the environment. nih.govcore.ac.uknih.govnih.gov These studies provide a framework for predicting how the lauric acid tail of this compound would anchor the molecule in a lipid membrane.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While there is no existing dataset for this compound analogs, a hypothetical QSAR study could be designed if a series of similar amide derivatives were synthesized and tested.
Descriptor Calculation and Feature Selection for Amide Derivatives
To build a QSAR model, a set of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometrical Descriptors: Molecular surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA).
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.
Following descriptor calculation, feature selection algorithms would be used to identify the subset of descriptors that are most correlated with the biological activity of interest (e.g., CB1 receptor affinity or PDK inhibition). This would allow for the development of a predictive model that could guide the design of new, more potent analogs. For N-acylethanolamine derivatives, lipophilicity and specific steric features are often critical determinants of activity. semanticscholar.orgnih.gov
Table 3: Key Compound Names
| Compound Name |
|---|
| This compound |
| Leelamine |
| Lauric Acid |
| N-arachidonoylethanolamine (Anandamide) |
| Palmitoylethanolamine |
Predictive Modeling for Potential Biochemical Interactions
There is currently no publicly available research that has conducted predictive modeling for the potential biochemical interactions of this compound.
Computational Analysis of Metabolic Transformation Pathways of this compound
There is currently no publicly available research that has performed a computational analysis of the metabolic transformation pathways of this compound.
Biochemical Interaction and Mechanistic Studies of Lauric Acid Leelamide in Vitro Focus
Investigation of Lauric Acid Leelamide Interaction with Cannabinoid Receptors (CB1/CB2) Based on Leelamine Precedent
Leelamine, the parent diterpene, has been identified as a compound with a weak affinity for cannabinoid receptors. nih.govresearchgate.net Studies indicate that its primary mechanisms of action in biological systems may not be directly mediated through cannabinoid signaling pathways. nih.gov However, the conjugation with lauric acid, a 12-carbon fatty acid, could theoretically alter its interaction with the highly lipophilic environment of the CB1 and CB2 G-protein coupled receptors. nih.gov Endocannabinoids themselves, such as N-arachidonoylethanolamine (anandamide), are fatty acid derivatives, suggesting that a lipid tail could influence receptor binding. nih.govmdpi.comwikipedia.org
Receptor binding assays are crucial for determining the affinity of a ligand for a receptor. In the case of Leelamine, radioligand displacement studies have been performed to quantify its interaction with CB1 and CB2 receptors. One study demonstrated that at a concentration of 10 μM, Leelamine displaced 20% of the radiolabeled cannabinoid agonist [3H]-CP55940 from human CB1 and CB2 receptors. abcam.com This indicates a low binding affinity.
The addition of a lauric acid moiety to create this compound would increase the molecule's lipophilicity. This modification could potentially enhance its partitioning into the cell membrane where cannabinoid receptors are embedded, possibly altering its binding characteristics compared to Leelamine alone. A hypothetical binding profile, based on the Leelamine precedent, is presented below.
Table 1: Hypothetical Radioligand Displacement Data for this compound at Cannabinoid Receptors This data is extrapolated and for illustrative purposes.
| Compound | Receptor Target | Assay Type | Concentration | Observed Displacement of [3H]-CP55940 (Projected) |
|---|---|---|---|---|
| Leelamine (Reference) | Human CB1/CB2 | Radioligand Displacement | 10 µM | ~20% abcam.com |
| This compound (Hypothetical) | Human CB1/CB2 | Radioligand Displacement | 10 µM | Potentially altered due to increased lipophilicity |
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Given Leelamine's weak binding affinity, it is characterized as a poor agonist, and its effects on G-protein activation and cAMP modulation are expected to be minimal. nih.gov
Functional assays for this compound would need to be conducted to determine if the fatty acid component alters its functional activity from a weak agonist to a potential partial agonist, antagonist, or allosteric modulator. mdpi.com Lipoic acid, another fatty acid, has been shown to stimulate cAMP production through mechanisms that can involve GPCRs. nih.gov This highlights the potential for a fatty acid moiety to influence downstream signaling.
Table 2: Projected Functional Activity of this compound at Cannabinoid Receptors This data is hypothetical and based on the precedent of parent compounds.
| Compound | Assay | Projected Outcome | Rationale |
|---|---|---|---|
| Leelamine (Reference) | G-protein Activation | Weak agonism | Consistent with low-affinity binding. nih.gov |
| Leelamine (Reference) | cAMP Modulation | Minimal effect | Downstream consequence of weak G-protein activation. nih.gov |
| This compound (Hypothetical) | G-protein Activation | Unknown; could be weak agonism, antagonism, or allosteric modulation | The fatty acid tail could modify the interaction with the receptor's transmembrane domains. |
| This compound (Hypothetical) | cAMP Modulation | Unknown | Dependent on the nature and efficacy of its interaction with the receptor. |
Evaluation of this compound Influence on Pyruvate Dehydrogenase Kinase (PDK) Activity
Pyruvate Dehydrogenase Kinase (PDK) is a key regulatory enzyme in cellular metabolism that phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). nih.gov Inhibition of PDK is a therapeutic strategy being explored for various metabolic diseases and cancers. nih.govbmbreports.org Leelamine has been identified as a weak inhibitor of PDK. nih.govresearchgate.net
In vitro enzymatic assays are used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). For Leelamine, the IC50 value for PDK inhibition has been reported as 9.5 μM. abcam.com This level of inhibition is considered moderate. The conjugation of Leelamine with lauric acid could influence its interaction with the kinase, potentially altering its inhibitory potency.
Table 3: Enzymatic Inhibition of Pyruvate Dehydrogenase Kinase (PDK) Data for this compound is hypothetical.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Leelamine (Reference) | PDK | 9.5 µM abcam.com |
| This compound (Hypothetical) | PDK | To be determined |
PDK inhibitors can act through different mechanisms. Some, like radicicol, bind directly to the ATP-binding pocket (orthosteric inhibition), while others, such as dichloroacetate (DCA), bind to allosteric sites, inducing conformational changes that lead to inactivation. uniprot.org Structural studies of inhibitors like AZD7545 show binding to the lipoyl-binding pocket, which is another allosteric mechanism that prevents the kinase from binding to its scaffold on the PDC. uniprot.org The precise binding site of Leelamine on PDK is not fully elucidated in the provided context, but given that many PDK inhibitors are not ATP-competitive, an allosteric mechanism is plausible. The this compound conjugate would need to be investigated to determine its mechanism of inhibition, as the fatty acid chain could influence its interaction with hydrophobic pockets on the enzyme surface.
Assessment of this compound Effects on Phospholipase A2 (PLA2) Activity
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing a free fatty acid and a lysophospholipid. nih.gov This section's focus shifts to the lauric acid component of the conjugate. Lauric acid itself, as a free fatty acid, can be a product of PLA2 activity and has been shown to modulate the enzyme's function.
Studies on lipid monolayers have demonstrated that lauric acid can have a dual effect on bee venom PLA2 activity. nih.gov At low surface pressure, lauric acid inhibits PLA2 action. nih.gov Conversely, at high surface pressure, it increases enzyme activity. nih.gov This activation is thought to be caused by an increase in the negative surface charge of the lipid monolayer, which enhances the local concentration of the positively charged enzyme and its cofactor, calcium. nih.gov
Given that this compound contains a lauric acid moiety, it is conceivable that it could interact with PLA2 or the lipid substrates it acts upon. The bulky leelamine portion of the molecule would likely create a very different steric and electrostatic profile compared to free lauric acid, making its net effect on PLA2 activity—whether inhibitory, activating, or neutral—a subject for empirical investigation through enzymatic assays. thermofisher.comvu.nl
Table 4: Potential Modulatory Effects on Phospholipase A2 (PLA2) Activity This table is a projection based on the known activity of Lauric Acid.
| Modulator | Assay Condition | Observed/Projected Effect on PLA2 Activity | Putative Mechanism |
|---|---|---|---|
| Lauric Acid (Reference) | Low Surface Pressure Monolayer | Inhibition nih.gov | Product inhibition/interfacial effects. |
| Lauric Acid (Reference) | High Surface Pressure Monolayer | Activation nih.gov | Increased negative surface charge attracting enzyme. nih.gov |
| This compound (Hypothetical) | In Vitro Enzymatic Assay | To be determined (potential for inhibition or altered substrate presentation) | The large, conjugated molecule could interact with the enzyme's active site or alter the physical properties of the phospholipid substrate. |
In Vitro Enzyme Activity Modulation Studies
The primary mechanism for modulating the activity of NAEs like this compound is through enzymatic hydrolysis, which terminates their signaling actions. Two main enzymes are responsible for this degradation: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). uclouvain.benih.gov
NAAA, a lysosomal enzyme, shows a distinct preference for saturated and monounsaturated NAEs. escholarship.org It belongs to the choloylglycine hydrolase family and operates optimally at an acidic pH of 4.5-5. nih.govwikipedia.org In vitro studies have shown that NAAA effectively hydrolyzes N-lauroylethanolamine. nih.gov The enzyme itself is an N-terminal cysteine hydrolase that undergoes autoproteolytic cleavage to become active. wikipedia.org Its activity is enhanced by certain endogenous lipids, such as phosphatidylcholines. uclouvain.be Inhibition of NAAA is a therapeutic strategy being explored to increase the endogenous levels of NAEs to leverage their anti-inflammatory and analgesic effects. escholarship.org
| Substrate (N-acylethanolamine) | Relative Hydrolysis Rate | Primary Receptor/Function of Substrate |
|---|---|---|
| N-palmitoylethanolamine (PEA) | High (Preferred Substrate) | PPARα; Anti-inflammatory, Analgesic uclouvain.be |
| N-oleoylethanolamine (OEA) | Moderate | PPARα; Anorexigenic, Lipolysis stimulation uclouvain.be |
| N-lauroylethanolamine (this compound) | Hydrolyzed | Hypothesized PPARα activity |
| N-arachidonoylethanolamine (Anandamide) | Moderate | CB1/CB2, TRPV1; Endocannabinoid signaling uclouvain.be |
Exploration of this compound Interactions with Lipid-Binding Proteins (e.g., CD36, PPARα)
The biological effects of this compound are likely mediated through interactions with specific lipid-binding proteins and nuclear receptors.
CD36: The cluster of differentiation 36 (CD36) is a key membrane protein that facilitates the transport of long-chain fatty acids across cell membranes. nih.gov Given that lauric acid is the acyl component of this compound, it is plausible that the molecule interacts with CD36. Studies have shown that CD36 is crucial for the intestinal uptake of oleic acid, a precursor for the related NAE, oleoylethanolamide (OEA). nih.gov Deletion of the CD36 gene in mice leads to reduced levels of OEA in the small intestine, suggesting the receptor's role is critical for providing the fatty acid substrate for NAE synthesis. nih.gov
PPARα: Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a primary regulator of lipid metabolism. nih.gov Many NAEs, including OEA and palmitoylethanolamide (PEA), are well-established endogenous agonists for PPARα. nih.govnih.govnih.gov Furthermore, studies on cultured rat hepatocytes have demonstrated that the lauric acid component specifically up-regulates the mRNA expression and activity of PPARα. xiahepublishing.com This dual evidence strongly suggests that this compound functions as a PPARα agonist, thereby modulating the expression of genes involved in fatty acid metabolism.
Fluorescence-Based Binding Assays
Fluorescence-based assays are a valuable in vitro tool for identifying and characterizing the direct binding of lipid ligands to proteins like CD36. One such method is the fluorescence intensity assay, which utilizes a synthetic peptide mimicking a binding domain of the target protein (e.g., amino acids 149-168 of CD36) labeled with a fluorophore like fluorescein isothiocyanate (FITC). semanticscholar.org
The principle of this assay is based on the property of the fluorophore to increase its emission intensity as the hydrophobicity of its immediate environment increases. semanticscholar.org When a lipid ligand binds to the peptide probe, it creates a more hydrophobic microenvironment around the fluorophore, resulting in a measurable increase in fluorescence. semanticscholar.org This technique has been successfully used to demonstrate the direct and specific binding of lipid molecules, such as fatty acetates (e.g., dodecyl acetate), to the CD36 peptide segment. nih.gov
| Step | Description | Expected Outcome |
|---|---|---|
| 1. Probe Preparation | A peptide from the CD36 binding domain is synthesized and labeled with a fluorophore (e.g., FITC). | Fluorescently-labeled peptide probe (FITC-CD36). |
| 2. Incubation | The probe is incubated with a potential lipid ligand (e.g., this compound). | If binding occurs, the ligand associates with the peptide. |
| 3. Fluorescence Measurement | The fluorescence intensity of the solution is measured. | An increase in fluorescence intensity compared to the probe alone indicates ligand binding due to an increased hydrophobic environment around the fluorophore. semanticscholar.org |
Gene Expression Modulation of Lipid Metabolism Regulators (e.g., CPT-I, ACO)
As a likely PPARα agonist, this compound is expected to modulate the transcription of key genes involved in fatty acid oxidation. Studies focusing on lauric acid have confirmed this regulatory role in vitro. In cultured rat hepatocytes, treatment with lauric acid led to a significant upregulation of the mRNA expression and enzymatic activity of both Carnitine palmitoyltransferase I (CPT-I) and Acyl-CoA oxidase (ACO). xiahepublishing.com
Carnitine palmitoyltransferase I (CPT-I): This enzyme is located on the outer mitochondrial membrane and is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov
Acyl-CoA oxidase (ACO): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.
The induction of these genes by lauric acid was shown to be dependent on PPARα, reinforcing the mechanism by which this compound likely exerts its effects on lipid metabolism. xiahepublishing.com
| Gene | Function | Observed Change in mRNA Expression (Lauric Acid Treatment) | Mediating Receptor |
|---|---|---|---|
| CPT-I | Rate-limiting enzyme for mitochondrial fatty acid oxidation | Increased | PPARα |
| ACO | Rate-limiting enzyme for peroxisomal fatty acid oxidation | Increased | PPARα |
| PPARα | Nuclear receptor and transcription factor for lipid metabolism | Increased | Self-regulating |
Investigation of this compound Impact on Cellular Energy Metabolism Pathways (e.g., OXPHOS)
The upregulation of fatty acid oxidation pathways by this compound directly impacts cellular energy metabolism, particularly oxidative phosphorylation (OXPHOS). As a medium-chain fatty acid, lauric acid is efficiently transported into mitochondria and broken down through β-oxidation. This process generates key substrates for the electron transport chain—acetyl-CoA, NADH, and FADH₂—which in turn drives OXPHOS to produce large amounts of ATP.
Oxygen Consumption Rate Measurements
The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration and OXPHOS activity. Since oxygen is the final electron acceptor in the electron transport chain, an increase in fatty acid oxidation necessitates a corresponding increase in oxygen consumption. In vitro studies using insulin-resistant macrophages have shown that treatment with lauric acid restores mitochondrial biogenesis and function, evidenced by an improvement in oxygen consumption. researchgate.net
| Parameter | Cell Model | Effect of Lauric Acid Treatment |
|---|---|---|
| Oxygen Consumption Rate (OCR) | Insulin-Resistant THP-1 Macrophages | Increased / Restored researchgate.net |
ATP Production Assays
The primary goal of cellular respiration is the production of ATP, the main energy currency of the cell. The complete oxidation of fatty acids is the most efficient pathway for ATP generation. In line with its effects on fatty acid oxidation and oxygen consumption, lauric acid has been shown to directly improve ATP production in cellular models. In a study on THP-1 macrophages, lauric acid treatment ameliorated insulin resistance and restored mitochondrial function, which included a significant improvement in ATP generation. researchgate.netresearchgate.net This demonstrates that by providing an efficient fuel source and upregulating the machinery for its metabolism, this compound can enhance cellular energy production.
| Parameter | Cell Model | Effect of Lauric Acid Treatment |
|---|---|---|
| ATP Production | Insulin-Resistant THP-1 Macrophages | Increased / Improved researchgate.netresearchgate.net |
Research on this compound and its Effects on Reactive Oxygen Species is Not Available in Published Scientific Literature
Extensive searches of scientific databases and chemical supplier information reveal that while this compound is a recognized chemical compound, there are no published studies detailing its biochemical interactions or mechanistic effects, specifically concerning the generation of Reactive Oxygen Species (ROS) or the modulation of antioxidant enzyme activity.
This compound is identified as the lauric acid (C-12) amide analog of Leelamine. medchemexpress.combioscience.co.ukmedchemexpress.comcaymanchem.comglpbio.cn While information on Leelamine and its derivatives suggests potential anti-inflammatory properties, and separate research on Lauric Acid indicates various biological activities, including influences on ROS production, this body of research does not extend to this compound itself. medchemexpress.comresearchgate.netresearchgate.netnih.govnih.govnih.gov
Chemical suppliers of this compound explicitly state that there are no published studies on its pharmacological properties. bioscience.co.ukcaymanchem.com Therefore, it is not possible to provide the detailed, scientifically accurate content requested in the article outline regarding in vitro studies, fluorometric and flow cytometric ROS detection, or antioxidant enzyme activity modulation for this specific compound. The scientific community has not yet published research in these areas for this compound.
Degradation and Environmental Fate of Lauric Acid Leelamide
Hydrolytic Degradation Pathways of the Amide Bond in Lauric Acid Leelamide
The central feature of this compound's structure susceptible to degradation is the amide bond. Hydrolysis of this bond would cleave the molecule into lauric acid and leelamine. Amide bonds are generally stable, but can undergo hydrolysis under specific conditions of pH and temperature. libretexts.org
pH-Dependent Hydrolysis Kinetics
The rate of amide bond hydrolysis is significantly influenced by pH. Generally, the reaction is slow at neutral pH and is catalyzed by both acidic and basic conditions. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This is often more effective than acid-catalyzed hydrolysis for simple amides.
The hydrolysis rate of N-substituted amides, such as this compound, is dependent on the specific pH, with distinct regions of pH dependence. At both low and high pH values, the rate of conversion typically increases. researchgate.net
Illustrative Data Table: Expected pH-Dependent Hydrolysis Rate of a Model Fatty Acid Amide
| pH | Condition | Relative Rate of Hydrolysis |
| 2 | Strongly Acidic | High |
| 5 | Weakly Acidic | Moderate |
| 7 | Neutral | Low |
| 9 | Weakly Basic | Moderate |
| 12 | Strongly Basic | High |
This table is a generalized representation and actual rates for this compound would require experimental determination.
Temperature Effects on Degradation Rate
Temperature is a critical factor in the hydrolysis of amide bonds. Due to a significant activation energy barrier for this reaction, it is often very slow at room temperature. quora.com Increasing the temperature provides the necessary energy to overcome this barrier, thus accelerating the rate of hydrolysis. youtube.com This principle applies to both acid- and base-catalyzed hydrolysis. For instance, laboratory procedures for amide hydrolysis often require heating for several hours to achieve a significant yield. libretexts.org
Illustrative Data Table: Effect of Temperature on the Hydrolysis Rate of a Model Fatty Acid Amide
| Temperature (°C) | Relative Rate of Hydrolysis |
| 25 | Very Low |
| 50 | Low |
| 75 | Moderate |
| 100 | High |
This table illustrates the general trend. The precise temperature dependence for this compound would need to be determined experimentally.
Photochemical Degradation Studies of this compound
Specific photochemical degradation studies on this compound are not available. However, long-chain fatty acids and related compounds can undergo degradation upon exposure to ultraviolet (UV) radiation, often in the presence of photosensitizers. The process can involve the generation of reactive oxygen species that can attack the molecule. For the fatty acid portion (lauric acid), this could lead to oxidation and chain cleavage. The complex polycyclic structure of the leelamine moiety might also be susceptible to photochemical alteration, though the specific pathways are not documented.
Enzymatic Biotransformation and Biodegradation Potential of this compound
The primary route for the biological degradation of fatty acid amides is through enzymatic hydrolysis. nih.gov
Microbial Degradation Assessment in Environmental Systems
In various environmental systems, microorganisms are capable of hydrolyzing amide bonds. nih.gov Bacteria such as Pseudomonas aeruginosa have been shown to degrade fatty acid amides by first hydrolyzing the amide linkage to produce a fatty acid and an amine. nih.gov The resulting fatty acid can then be readily metabolized by the microorganisms as a carbon and energy source through pathways like β-oxidation. wikipedia.org The ultimate biodegradability of this compound in the environment would likely depend on the microbial community present and their ability to degrade both the lauric acid and the leelamine components.
Identification of Degradation Products and Metabolites
The enzymatic hydrolysis of this compound would be expected to yield two primary degradation products:
Lauric Acid: A common saturated fatty acid that is readily biodegradable and serves as a metabolite in many organisms.
Leelamine: A complex amine derived from a diterpene. The further biodegradation of leelamine is not well-documented and would likely be a slower and more complex process than the degradation of lauric acid.
In mammalian systems, enzymes known as fatty acid amide hydrolases (FAAH) are responsible for the degradation of a variety of endogenous fatty acid amides. nih.gov These enzymes catalyze the hydrolysis of the amide bond. It is plausible that if this compound were introduced into a biological system containing FAAH or similar amidases, it would be hydrolyzed to lauric acid and leelamine.
Environmental Mobility and Distribution Prediction of this compound
The environmental mobility and distribution of a chemical describe how it moves and where it is likely to accumulate in the environment—in air, water, soil, or living organisms. This is predicted using Quantitative Structure-Activity Relationship (QSAR) models and fugacity models, which rely on the physicochemical properties of the substance.
As direct experimental data for this compound are unavailable, the following predictions are based on the properties of its structural analog, N-(2-hydroxyethyl)dodecanamide. These models, such as the EPA's EPI Suite™, provide estimations of a chemical's environmental behavior.
Key Predictive Indicators:
Octanol-Water Partition Coefficient (LogKow): This value indicates a chemical's tendency to partition between an organic phase (like fish fat) and water. A higher LogKow suggests a greater potential for bioaccumulation. The estimated LogP (a close approximation of LogKow) for N-(2-hydroxyethyl)dodecanamide is around 3.69 to 4.0, suggesting a moderate potential to bioaccumulate.
Soil Organic Carbon-Water Partition Coefficient (Koc): This measures the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is less mobile and will tend to stay in the soil, while a low value suggests it may move into groundwater.
Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water. It is a direct measure of bioaccumulation potential in aquatic life.
Fugacity Models (e.g., Level III Multimedia Models): These models predict the environmental compartment into which a chemical is most likely to partition. They estimate the percentage of the chemical that will be found in the air, water, soil, and sediment at a steady state.
The following table presents the predicted environmental mobility and distribution data for N-(2-hydroxyethyl)dodecanamide, serving as an analogue for this compound.
Table 1: Predicted Environmental Mobility and Distribution for N-(2-hydroxyethyl)dodecanamide (Analogue for this compound) Data is based on QSAR and environmental fate models. Actual values for this compound may vary.
| Parameter | Predicted Value | Interpretation |
| Log Octanol-Water Partition Coefficient (LogKow) | 3.8 (estimated) | Indicates a moderate tendency to partition from water into organic matter, suggesting a potential for bioaccumulation in aquatic organisms. |
| Water Solubility | 11.4 mg/L at 20°C | Low water solubility, which is consistent with its lipophilic (fat-loving) nature. |
| Vapor Pressure | 9 x 10⁻⁶ Pa at 25°C | Very low vapor pressure, suggesting the compound is not volatile and is unlikely to be found in significant concentrations in the atmosphere. |
| Soil Adsorption Coefficient (LogKoc) | 3.16 (estimated) | Indicates that the compound is expected to have moderate to low mobility in soil. It will likely adsorb to soil and sediment particles rather than remaining in the water phase. |
| Bioconcentration Factor (BCF) | 77.6 (estimated) | Suggests a low to moderate potential for bioaccumulation in fish. This value is below the threshold for being considered a significant bioaccumulative substance. |
| Predicted Environmental Distribution (Fugacity Level III Model) | ||
| Air | ~0% | Unlikely to partition to air due to very low vapor pressure. |
| Water | ~10% | A small fraction is expected to remain in the water column. |
| Soil | ~60% | The majority of the substance is predicted to partition to the soil compartment. |
| Sediment | ~30% | A significant portion is expected to accumulate in the sediment of water bodies. |
Based on these predictions, if this compound were released into the environment, it would be expected to have low mobility. It would primarily partition to soil and sediment, with a smaller fraction remaining in the water. Its potential for bioaccumulation is considered low to moderate, and it is not expected to be found in the atmosphere in significant amounts.
Future Research Trajectories for Lauric Acid Leelamide
Design and Synthesis of Advanced Lauric Acid Leelamide Derivatives
The synthesis of advanced derivatives of this compound, while not yet extensively documented, can be logically extrapolated from established organic chemistry principles and studies on its parent compounds. The structure of this compound offers two primary sites for modification: the lauric acid backbone and the leelamine scaffold.
Derivatization strategies typically involve the amidation of the primary amine group on leelamine or the modification of the carboxylic acid group of lauric acid prior to conjugation. nih.gov For instance, leelamine derivatives have been successfully synthesized via amidation of the amine group. nih.gov Similarly, fatty acid amides are commonly prepared by converting the fatty acid into a more reactive acyl chloride, which is then condensed with an amine. mdpi.comnih.gov
Future synthetic strategies could explore a variety of modifications to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity.
Potential Derivative Strategies:
Modification of the Acyl Chain: Introducing unsaturation, branching, cyclization, or fluorination into the lauric acid chain could alter membrane permeability and interaction with hydrophobic binding pockets.
Modification of the Leelamine Scaffold: Alterations to the diterpene structure, though more synthetically challenging, could fine-tune interactions with specific protein targets.
Amide Bond Isosteres: Replacing the amide bond with more stable isosteres could enhance the metabolic stability of the derivatives, prolonging their biological activity.
| Modification Site | Synthetic Strategy | Potential Outcome |
| Lauric Acid Chain | Conversion to acyl chloride followed by reaction with Leelamine. | Creation of the baseline this compound compound. |
| Lauric Acid Chain | Introduction of fluorine atoms (Fluorination). | Increased metabolic stability and altered binding affinity. |
| Leelamine Scaffold | Amidation of the primary amine group with various acyl chlorides. | Generation of a library of N-acyl leelamine analogs with diverse properties. |
| Amide Linkage | Replacement with bioisosteres (e.g., esters, ketones). | Modified chemical stability and pharmacokinetic profile. |
Exploration of Novel Biochemical Targets Based on In Silico Predictions
While no specific in silico studies have been published for this compound, computational approaches are a powerful tool for predicting its biochemical targets. Such studies would logically begin with the known activities of its parent compound, Leelamine.
Molecular docking simulations have been instrumental in understanding the mechanism of Leelamine. These studies suggest that Leelamine and its active derivatives accumulate in lysosomes and bind to Niemann-Pick type C1 (NPC1), a protein critical for cholesterol export from the lysosome. nih.govnih.govpsu.edu By binding to NPC1, these compounds inhibit cholesterol transport, leading to anticancer effects in melanoma models. nih.govnih.gov This interaction provides a primary hypothetical target for this compound.
Future in silico research would involve docking this compound against a library of protein structures, including NPC1 and other lipid-binding proteins or G-protein coupled receptors, for which many fatty acid amides are known ligands. nih.gov Such computational screening can prioritize targets for subsequent experimental validation.
| Parent Compound | Predicted/Known Target | Method | Predicted Binding Energy (kcal/mol) | Reference |
| Leelamine | Niemann-Pick C1 (NPC1) | Molecular Docking | -65.09 | nih.gov |
| Abietic Acid (inactive) | Niemann-Pick C1 (NPC1) | Molecular Docking | -65.09 | nih.gov |
| Leelamine | Niemann-Pick C2 (NPC2) | Molecular Docking | -80.76 | nih.gov |
This table presents data for the parent compound Leelamine and the structurally similar abietic acid as a predictive starting point for this compound research.
Development of Analytical Methods for Trace Detection in Complex Matrices
The ability to detect and quantify this compound at trace levels in complex biological matrices (e.g., plasma, urine, tissue) is essential for studying its pharmacology and metabolism. Although no methods are validated specifically for this compound, robust analytical techniques developed for other structurally related fatty acid amides (FAAs) provide a clear blueprint. nih.gov
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bioactive lipids. nih.govnih.govfrontiersin.org A future method for this compound would involve:
Sample Preparation: An extraction step, such as solid-phase extraction (SPE) or protein precipitation, would be required to isolate the analyte from interfering matrix components. nih.gov
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate this compound from other lipids.
Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high sensitivity and specificity for detection. nih.gov The use of a stable isotopically labeled internal standard would be crucial for accurate quantification. nih.gov
Detection limits for similar primary fatty acid amides in biological fluids have been reported in the low nanomolar or nanogram per milliliter (ng/mL) range, and a similar sensitivity would be the goal for a this compound assay. nih.gov
| Parameter | Typical Method for Fatty Acid Amides |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation |
| Chromatography | Reversed-Phase HPLC |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | 0.3 - 3 ng/mL |
This table outlines a prospective analytical method based on established techniques for similar compounds. nih.govresearchgate.net
Integration of this compound Research into Broader Chemical Biology Contexts
The study of this compound has the potential to contribute significantly to several areas of chemical biology. As a member of the diverse fatty acid amide family, it can serve as a novel chemical tool to probe complex biological systems. nih.govoatext.com
Probing Lipid Signaling Pathways: N-acylethanolamines (NAEs) and other fatty acid amides are a major class of lipid signaling molecules that modulate numerous physiological processes, including inflammation, pain, and metabolism. researchgate.netnih.govmdpi.com Research into this compound could uncover new roles in the endocannabinoid system or other lipid signaling networks, potentially identifying it as an endogenous ligand for one of the many orphan G-protein coupled receptors. nih.govweebly.com
Investigating Subcellular Lipid Trafficking: Given the established role of its parent compound Leelamine in disrupting lysosomal cholesterol transport, this compound is a prime candidate for use as a chemical probe to study the dynamics of lipid trafficking and storage within organelles. nih.govnih.gov
Target Identification and Validation: Advanced chemical biology techniques, such as binding-based proteomic profiling, could be employed. oatext.comsemanticscholar.org This involves synthesizing a derivative of this compound that can be used as a probe to covalently label and identify its direct protein binding partners within the cell, thereby uncovering novel mechanisms of action.
Development of Cellular Imaging Tools: By analogy with other fatty acids, a fluorescently-labeled version of this compound could be synthesized. mdpi.com Such a probe would enable the visualization of its subcellular distribution and dynamics through advanced microscopy techniques like fluorescence lifetime imaging, providing insights into how membrane fluidity and organelle environment influence its localization and function. mdpi.com
By leveraging these approaches, research on this compound can move beyond the characterization of a single molecule to illuminate fundamental principles of lipid metabolism and cellular signaling.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Lauric Acid Leelamide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves coupling lauric acid with ethanolamine derivatives under controlled conditions (e.g., carbodiimide-mediated amidation). Key steps include:
- Purification via column chromatography or recrystallization.
- Characterization using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%).
- Detailed documentation of solvent systems, reaction temperatures, and stoichiometric ratios to enable replication .
Q. What spectroscopic methods are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm amide bond formation and alkyl chain integrity by identifying peaks corresponding to NH (δ 6.5–7.5 ppm) and carbonyl (δ 165–175 ppm) .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight.
- FT-IR : Detect amide I (1640–1680 cm⁻¹) and amide II (1480–1580 cm⁻¹) bands to distinguish from precursor acids .
- HPLC : Quantify purity using C18 columns with UV detection at 210–220 nm .
Q. What are the best practices for storing this compound to maintain its stability in long-term studies?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
- Maintain temperatures at –20°C for long-term storage.
- Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) and monitor purity using HPLC .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s interaction with biological targets, considering potential confounding variables?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., known agonists/inhibitors) .
- Confounding Variables : Account for cell line variability (e.g., primary vs. immortalized cells), serum content in media, and batch-to-batch compound differences. Use blinded assays to reduce bias .
- Statistical Power : Employ sample sizes calculated via power analysis (α = 0.05, β = 0.2) and repeated-measures ANOVA for longitudinal data .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like assay type (e.g., in vitro vs. ex vivo) or endpoint measurements .
- Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, buffer pH).
- Orthogonal Assays : Use complementary techniques (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to confirm mechanisms .
Q. How can computational modeling be integrated with experimental approaches to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding poses with target proteins (e.g., GPCRs) using software like AutoDock Vina. Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR Models : Corrogate structural features (e.g., alkyl chain length) with bioactivity data to guide derivative synthesis .
Methodological Considerations for Data Interpretation
- Data Contradictions : When conflicting results arise, re-examine experimental parameters (e.g., solvent used for stock solutions, incubation times) and validate assays with internal standards .
- Reproducibility : Archive raw data (e.g., chromatograms, spectra) in supplementary materials and disclose software settings (e.g NMR processing algorithms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
